(1S)-3-chloro-1-(4-fluorophenyl)propan-1-ol

Chiral resolution Biocatalysis Enantioselective synthesis

(1S)-3-chloro-1-(4-fluorophenyl)propan-1-ol (CAS 200004-40-6) is a chiral secondary alcohol that serves as a critical enantiopure building block, not a commodity intermediate. Its value is defined by the defined (1S) stereochemistry, a reactive terminal chlorine handle, and a 4-fluorophenyl group that influences both reactivity and biological target interactions.

Molecular Formula C9H10ClFO
Molecular Weight 188.62 g/mol
CAS No. 200004-40-6
Cat. No. B3250036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-3-chloro-1-(4-fluorophenyl)propan-1-ol
CAS200004-40-6
Molecular FormulaC9H10ClFO
Molecular Weight188.62 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(CCCl)O)F
InChIInChI=1S/C9H10ClFO/c10-6-5-9(12)7-1-3-8(11)4-2-7/h1-4,9,12H,5-6H2/t9-/m0/s1
InChIKeyGQGPYILQJAINSJ-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (1S)-3-Chloro-1-(4-fluorophenyl)propan-1-ol (CAS 200004-40-6) Is the Preferred S-Enantiomer Synthon for Chiral Drug Synthesis


(1S)-3-chloro-1-(4-fluorophenyl)propan-1-ol (CAS 200004-40-6) is a chiral secondary alcohol that serves as a critical enantiopure building block, not a commodity intermediate . Its value is defined by the defined (1S) stereochemistry, a reactive terminal chlorine handle, and a 4-fluorophenyl group that influences both reactivity and biological target interactions. Unlike its racemic mixture (CAS 31736-75-1) or the antipodal (R)-enantiomer (CAS 200004-39-3), this specific enantiomer is essential for constructing the correct 3D architecture in CNS-active piperidine compounds and other pharmaceutical candidates where stereochemistry dictates pharmacophore binding [1]. The compound's utility is confirmed by its role in patented syntheses of 3- or 4-substituted piperidines for treating depression, anxiety, and pain [2].

Why Generic Substitutes for (1S)-3-chloro-1-(4-fluorophenyl)propan-1-ol Fail in CNS Drug Synthesis


Simple replacement of (1S)-3-chloro-1-(4-fluorophenyl)propan-1-ol with its racemate, the opposite enantiomer, or non-fluorinated analogs is not feasible due to severe consequences for both synthetic efficiency and final drug efficacy. The (R)-enantiomer leads to a diastereomeric product with a fundamentally different biological profile, as observed in the distinct CNS activity of the resulting piperidine compounds [1]. Using the racemic mixture (CAS 31736-75-1) may appear cost-effective but introduces costly downstream chiral resolution steps and reduces overall yield by at least 50% . Furthermore, the 4-fluoro substituent significantly impacts the lipase-catalyzed kinetic resolution efficiency and the compound's electron-withdrawing properties, differentiating it from non-fluorinated (3-chloro-1-phenylpropan-1-ol) or iodo-substituted (3-chloro-1-(4-iodophenyl)propan-1-ol) analogs, which exhibit altered reactivity and enzyme recognition [2]. The data below quantifies these critical performance gaps.

Head-to-Head Quantitative Comparison of (1S)-3-chloro-1-(4-fluorophenyl)propan-1-ol Against Closest Analogs


Superior Enzymatic Resolution Yield for the (S)-Enantiomer vs. the (R)-Enantiomer

In a direct lipase-catalyzed kinetic resolution, the (S)-enantiomer (CAS 200004-40-6) is obtained in 34-42% yield with >99% ee, significantly outperforming the (R)-enantiomer (CAS 200004-39-3) which is only obtained in 18-24% yield after an additional enzymatic hydrolysis step. The enantiomer-selective acylation using lipase from Pseudomonas fluorescens (LAK) proceeds with high selectivity for the (S)-alcohol, leaving the (R)-alcohol behind. The subsequent hydrolysis of the (R)-acetate using lipase from Candida rugosa (CRL) adds a step and results in a lower overall yield for the (R)-enantiomer . This demonstrates a clear synthetic advantage for procuring the (S)-enantiomer directly.

Chiral resolution Biocatalysis Enantioselective synthesis

Enhanced Enantiomeric Purity via CBS-Reduction in Flow vs. Standard Batch Methods

The synthesis of (1S)-3-chloro-1-(4-fluorophenyl)propan-1-ol via enantioselective CBS-reduction of 3-chloro-1-(4-fluorophenyl)propan-1-one in a flow-microreactor system provides exceptional enantiomeric excesses (up to 99.9% ee) with enhanced safety and sustainability compared to traditional batch CBS reductions. The microreactor technology allows for precise control of reaction parameters, leading to a 95% yield (4.78 g) under optimized conditions [1]. While comparable ee values can be achieved with copper(II)-catalyzed hydrosilylation (up to 99.9% ee) [2], the CBS-reduction in flow offers a superior safety profile by safely handling borane solutions, a notoriously hazardous reagent, and uses the greener solvent 2-MeTHF.

Microreactor synthesis CBS reduction Green chemistry

Critical Role of 4-Fluoro Substitution for Lipase Recognition and Reactivity

The 4-fluorophenyl moiety in the target compound is essential for optimal lipase recognition and reactivity during enzymatic kinetic resolution. Comparative studies show that the lipase-catalyzed resolution is substrate-specific: while the 4-fluoro derivative achieves >99% ee and 34-42% yield, altering the aryl group significantly impacts the process. The method is also demonstrated for 3-chloro-1-(4-iodophenyl)propan-1-ol and 3-chloro-1-phenylpropan-1-ol, but the paper emphasizes the optimized conditions are specifically for the 4-fluoro derivative . The 4-fluoro group imparts a specific electronic (Hammett σp = 0.06) and steric profile that is distinct from the electron-donating -H (σp = 0.00) or the larger, more electron-withdrawing -I (σp = 0.18) substituents, influencing both the enantioselectivity and the rate of acylation.

Enzyme specificity Hammett analysis SAR

Established Utility in Patented Synthesis of CNS-Active Piperidine Pharmacophores

The (1S)-enantiomer is specifically designated as a key chiral intermediate in the patent family surrounding 3- or 4-substituted piperidine compounds (EP 2283000 A2), which are under development for treating central nervous system disorders, including depression, anxiety, and pain [1]. This patent highlights the necessity of enantiomerically enriched materials to achieve the desired therapeutic effect. Using the racemate or the (R)-enantiomer would yield a mixture of diastereomers with unknown and potentially detrimental pharmacological profiles. This direct link to an active pharmaceutical patent provides a clear procurement driver: the compound is not just a research chemical but an enabler of a specific, protected drug class.

CNS drugs Piperidine synthesis Patent analysis

Application Scenarios Where (1S)-3-chloro-1-(4-fluorophenyl)propan-1-ol Proves Indispensable


Enabling the Kilogram-Scale Synthesis of a CNS Piperidine Drug Candidate

A CRO or pharmaceutical company developing an enantiopure 3-substituted piperidine for treating depression cannot use racemic starting material. As per patent EP 2283000 A2, the (1S)-enantiomer is the mandatory chiral template. Procuring CAS 200004-40-6 with >99% ee, synthesized via the efficient CBS microreactor method, directly feeds into the GMP synthesis, avoiding a costly and yield-wasting in-house resolution of the racemate. The 34-42% resolution yield for the (S)-enantiomer from the racemate is economically unviable at scale, making the pre-resolved enantiomer the only practical choice.

Green and Safe Production of an Enantiopure Building Block in a Research Lab

A medicinal chemistry lab aiming to synthesize a library of chiral alcohols for SAR studies prioritizes safety and sustainability. They choose (1S)-3-chloro-1-(4-fluorophenyl)propan-1-ol produced via the CBS-reduction in a flow microreactor. This method, documented to yield the product in 95% yield with up to 99.9% ee, uses the greener solvent 2-MeTHF and demonstrates a safe way to handle hazardous borane reagents [1]. This scenario is impossible with standard batch methods, which pose higher safety risks and often result in lower enantiopurity.

Reliable Biocatalytic Synthesis of a Key Chiral Intermediate

An industrial biotech team is tasked with enzymatically producing a series of (S)-1-aryl-3-chloropropan-1-ols. They must validate their lipase library's performance. The published data on CAS 200004-40-6 provides a critical benchmark: using lipase from Pseudomonas fluorescens (LAK), they should achieve a similar >99% ee and ~38% yield for the (S)-enantiomer . Attempting to use the 4-iodo or unsubstituted phenyl derivative as a model substrate would be misleading, as the 4-fluoro substituent's electronic properties are integral to the enzyme's recognition and the resolution's efficiency. The standardized, published method for this specific compound saves months of assay development.

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